molecular formula C11H9BrO3 B2944821 2-[1-(4-bromophenyl)cyclopropyl]-2-oxoaceticacid CAS No. 2228938-18-7

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoaceticacid

Cat. No.: B2944821
CAS No.: 2228938-18-7
M. Wt: 269.094
InChI Key: WQWGHVHDMHRGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid is an organic compound with the molecular formula C11H9BrO3 It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method includes the reaction of 4-bromophenylacetic acid with diazo compounds under rhodium-catalyzed conditions to form the cyclopropyl ring . The resulting intermediate can then be oxidized to introduce the oxoacetic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the cyclopropyl ring provides steric hindrance that influences the compound’s reactivity. The oxoacetic acid moiety can participate in hydrogen bonding and other polar interactions, affecting the compound’s overall behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the cyclopropyl ring provides rigidity and influences its steric interactions. The oxoacetic acid moiety adds polarity and potential for hydrogen bonding, making this compound versatile for various applications.

Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWGHVHDMHRGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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